molecular formula C13H9NO3S B15350699 S-Phenyl p-nitrothiobenzoate CAS No. 3128-43-6

S-Phenyl p-nitrothiobenzoate

Cat. No.: B15350699
CAS No.: 3128-43-6
M. Wt: 259.28 g/mol
InChI Key: OJZKFJGPRODCAB-UHFFFAOYSA-N
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Description

Significance of Thioester Functionality in Modern Organic Synthesis

The thioester functional group, characterized by a carbonyl group single-bonded to a sulfur atom (R-C(=O)-S-R'), is a cornerstone of modern organic synthesis, prized for its unique reactivity that distinguishes it from its oxygen-containing counterpart, the ester. ontosight.aichemicalbook.com Thioesters are generally more reactive than esters toward nucleophilic attack. ontosight.aichemicalbook.com This heightened reactivity stems from the weaker carbon-sulfur bond compared to the carbon-oxygen bond and the reduced resonance stabilization of the thioester linkage. chemicalbook.com The larger size of the sulfur atom compared to oxygen results in less effective overlap of its lone pair electrons with the carbonyl π-system, rendering the carbonyl carbon more electrophilic. ontosight.ai

This enhanced electrophilicity makes thioesters excellent acylating agents, participating in a wide array of reactions to introduce acyl groups and construct larger molecular frameworks. chemicalbook.com Their utility is prominently showcased in the realm of peptide synthesis, particularly in the native chemical ligation (NCL) method. nih.gov NCL allows for the chemoselective joining of an unprotected peptide C-terminal thioester with another peptide fragment possessing an N-terminal cysteine residue, forming a native peptide bond. This technique has been instrumental in the total chemical synthesis of large proteins.

Furthermore, thioesters are pivotal intermediates in the formation of carbon-carbon bonds. They can undergo chemoselective enolization and subsequent reactions, such as aldol (B89426) additions and Claisen-type condensations, to create new carbon-carbon linkages under mild conditions. This capability is crucial for the construction of complex organic molecules, including natural products and pharmaceuticals. masterorganicchemistry.com The biological relevance of thioesters, most notably in the form of acetyl-CoA, underscores their fundamental role as activated acyl carriers in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. nih.gov

Historical Overview and Evolution of Research on Aromatic Thioesters

The exploration of thioester chemistry has a rich history, with early investigations laying the groundwork for the sophisticated applications seen today. The initial interest in thioesters was partly driven by their identification as key players in biological processes. The discovery of acetyl-CoA in the mid-20th century as a central metabolite was a landmark event that spurred significant research into the properties and reactivity of thioesters.

The concept of a "Thioester World" has been proposed as a plausible scenario for the origin of life, suggesting that thioesters could have been the primordial energy currency before the advent of adenosine (B11128) triphosphate (ATP). acs.org This hypothesis posits that the high-energy thioester bond could have driven essential prebiotic chemical reactions. acs.org

In the realm of synthetic organic chemistry, the development of methods for the preparation of thioesters has been an ongoing area of research. Early methods often involved the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent. Over time, a variety of more efficient and milder protocols have been developed. For instance, the synthesis of aromatic thioesters can be achieved through the reaction of an acyl chloride with a thiolate salt. nih.gov A specific example is the synthesis of S-Phenyl p-nitrothiobenzoate, which can be prepared from the reaction of p-nitrobenzoyl chloride with thiophenol in the presence of a base. ontosight.ai

The evolution of research on aromatic thioesters has been marked by the development of new synthetic methodologies and an expanding understanding of their reactivity. The introduction of activating groups, such as the nitro group in this compound, has allowed for fine-tuning of the thioester's electrophilicity, enabling a broader range of chemical transformations. Recent advancements have focused on developing greener and more sustainable methods for thioester synthesis and their application in complex molecule synthesis, including the development of novel thioester equivalents for protein chemical synthesis. masterorganicchemistry.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3128-43-6

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

S-phenyl 4-nitrobenzenecarbothioate

InChI

InChI=1S/C13H9NO3S/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H

InChI Key

OJZKFJGPRODCAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of the Reactivity of S Phenyl P Nitrothiobenzoate

Nucleophilic Acyl Substitution Mechanisms Involving S-Phenyl p-Nitrothiobenzoate

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including thioesters. This process generally involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group.

Kinetic Studies of Hydrolysis Pathways

The reaction is typically catalyzed by acid or base. Under alkaline conditions, the hydroxide (B78521) ion, a potent nucleophile, attacks the carbonyl carbon. The rate of this reaction is generally first order in both the ester and the hydroxide ion concentration. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to release the thiophenolate leaving group.

In neutral or acidic conditions, a water molecule acts as the nucleophile. The reaction is slower and can be catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Aminolysis Reactions: Mechanisms and Rate Determinants

The mechanism can be described by two main steps: the initial nucleophilic attack of the amine on the carbonyl carbon to form the tetrahedral intermediate (k1), and the subsequent breakdown of this intermediate to products (k2). The nature of the amine and the reaction conditions determine the rate-determining step.

For the aminolysis of phenyl 4-nitrophenyl thionocarbonate, a related electrophile, the Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the conjugate acid of the amine) is linear with a slope (β) of 0.25. sapub.org This low value suggests that the formation of the tetrahedral intermediate (the k1 step) is the rate-determining step. sapub.org A similar mechanism is anticipated for this compound.

The reactivity of a series of secondary alicyclic amines with related electrophiles has been studied, and the second-order rate constants (kN) provide insight into the rate determinants of the reaction.

Table 1: Second-Order Rate Constants (kN) for the Reaction of Phenyl 4-Nitrophenyl Thionocarbonate with Various Secondary Alicyclic Amines in Aqueous Solution at 25.0 °C.

AminepKakN (M-1s-1)
Piperazinium ion5.950.045
Morpholine8.651.15
Piperidine11.1211.7

Data adapted from a study on a related thionocarbonate system. sapub.org

This data illustrates that the rate of aminolysis increases with the basicity (and nucleophilicity) of the amine, which is a key determinant of the reaction rate.

Influence of Substituent Effects on Reaction Mechanisms

The electronic properties of the substituents on both the acyl and the leaving group portions of the molecule play a critical role in defining the reactivity of this compound.

Electronic Effects of the Nitro Group on Carbonyl Electrophilicity

The para-nitro group on the benzoyl moiety is a powerful electron-withdrawing group. It deactivates the benzene (B151609) ring towards electrophilic substitution but, more importantly in this context, it significantly enhances the electrophilicity of the carbonyl carbon. This effect is transmitted through both inductive and resonance effects.

The strong electron-withdrawing nature of the nitro group pulls electron density away from the carbonyl carbon, increasing its partial positive charge. This makes the carbonyl carbon a more potent electrophile, rendering it more susceptible to attack by nucleophiles. This increased electrophilicity leads to faster rates of nucleophilic acyl substitution compared to unsubstituted or electron-donating group-substituted analogues.

Role of the Thiol Leaving Group in Acyl Transfer

The facility of a nucleophilic acyl substitution reaction is also heavily dependent on the ability of the leaving group to depart from the tetrahedral intermediate. A good leaving group is one that is stable on its own, which generally corresponds to the conjugate base of a strong acid.

In the case of this compound, the leaving group is thiophenolate (PhS-). Thiols are generally more acidic than their corresponding alcohols. For instance, the pKa of thiophenol is approximately 6.5, while that of phenol (B47542) is about 10. This means that the thiophenolate anion is a weaker base and a more stable species in solution than the phenoxide anion.

This enhanced stability makes thiophenolate an excellent leaving group, facilitating the collapse of the tetrahedral intermediate and driving the acyl transfer reaction forward. The use of a thiol as the leaving group is a common strategy in nature and in synthetic chemistry to create highly reactive esters for acyl transfer reactions.

Catalytic Modulation of this compound Reactivity

The reactivity of this compound can be further tuned through the use of catalysts. Catalysis can accelerate the rate of reaction, often by providing an alternative, lower-energy reaction pathway. Common catalytic strategies for acyl transfer reactions include general base catalysis, nucleophilic catalysis, and metal-ion catalysis.

In general base catalysis , a base accepts a proton from the attacking nucleophile (e.g., water or an amine) in the transition state, thereby increasing the nucleophile's reactivity.

In nucleophilic catalysis , a catalyst, which is a stronger nucleophile than the ultimate acyl acceptor, attacks the thioester to form a more reactive intermediate. This intermediate then rapidly reacts with the final nucleophile. For example, tertiary amines like imidazole (B134444) can act as nucleophilic catalysts in the hydrolysis of esters.

Metal-ion catalysis can also play a significant role in the aminolysis of esters. Divalent metal ions can coordinate to the carbonyl oxygen of the thioester, polarizing the C=O bond and further increasing the electrophilicity of the carbonyl carbon. This enhances the rate of nucleophilic attack. Additionally, the metal ion can stabilize the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate.

While specific studies on the catalytic modulation of this compound are limited, the principles derived from related ester and thioester systems suggest that its reactivity can be effectively controlled and enhanced through these catalytic approaches.

Supramolecular Catalysis, e.g., Cyclodextrin-Accelerated Cleavage

Supramolecular catalysis involves the use of large host molecules to encapsulate smaller guest molecules, thereby altering the guest's reactivity. Cyclodextrins, a family of cyclic oligosaccharides, are well-known for their ability to form inclusion complexes with a variety of organic molecules, including aryl esters and thioesters. This encapsulation can lead to significant rate enhancements in cleavage reactions.

The cleavage of phenyl esters is a well-documented example of cyclodextrin (B1172386) catalysis. The hydrophobic cavity of the cyclodextrin provides a microenvironment that can stabilize the transition state of the reaction. For the cleavage of this compound, the p-nitrophenyl group can be included within the cyclodextrin cavity. This binding is a prerequisite for the catalytic event.

The mechanism of cyclodextrin-accelerated cleavage of this compound is believed to proceed through the following steps:

Inclusion Complex Formation: The this compound molecule (the guest) inserts into the hydrophobic cavity of the cyclodextrin (the host) to form a non-covalent inclusion complex. The equilibrium of this process is characterized by a dissociation constant (Kd).

Intracomplex Reaction: Once inside the cavity, a hydroxyl group from the rim of the cyclodextrin acts as a nucleophile, attacking the carbonyl carbon of the thioester. This step is often the rate-determining step and is facilitated by the proximity of the reacting groups within the complex.

Formation of an Acyl-Cyclodextrin Intermediate: The nucleophilic attack leads to the formation of a tetrahedral intermediate which then collapses to release the thiophenol leaving group and form an acyl-cyclodextrin intermediate.

Hydrolysis of the Intermediate: The acyl-cyclodextrin intermediate is subsequently hydrolyzed, regenerating the free cyclodextrin and releasing the p-nitrobenzoic acid product. This final step allows the cyclodextrin to act as a true catalyst.

General Acid-Base Catalysis in Thioester Reactivity

General acid-base catalysis is a fundamental mechanism in which proton transfer to or from a substrate, mediated by a general acid or a general base, stabilizes the transition state of a reaction. In the context of thioester cleavage, both general acid and general base catalysis can play a significant role in accelerating the rate of hydrolysis.

General Base Catalysis:

In general base-catalyzed hydrolysis of this compound, a general base (B:) abstracts a proton from a water molecule, increasing its nucleophilicity. The resulting hydroxide ion then attacks the electrophilic carbonyl carbon of the thioester. This process can be represented as:

Activation of the Nucleophile: A general base increases the nucleophilic character of water by partial or full proton abstraction in the transition state.

Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the thioester, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, with the concomitant departure of the thiophenolate leaving group. The protonated general base (BH+) can then protonate the leaving group.

The rate of general base-catalyzed hydrolysis is dependent on the concentration and the pKa of the general base. Buffers are commonly used to study general base catalysis, where the buffer components act as the catalytic species.

General Acid Catalysis:

In general acid-catalyzed hydrolysis, a general acid (HA) donates a proton to the carbonyl oxygen of the thioester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The mechanism can be outlined as:

Activation of the Electrophile: The carbonyl oxygen of the thioester is protonated by a general acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the thiophenol leaving group departs.

The hydrolysis of thioesters is thermodynamically favorable. libretexts.org Studies on the hydrolysis of various esters and thioesters have shown that the reaction rate can be significantly influenced by pH and the presence of acidic or basic species in the solution. For instance, the hydrolysis of S-ethyl trifluorothioacetate is considerably slower than that of p-nitrophenyl trifluoroacetate, highlighting the influence of the leaving group on reactivity. mdpi.com While specific kinetic data for the general acid-base catalyzed hydrolysis of this compound are not detailed in the provided search results, the principles of general acid-base catalysis in ester and thioester hydrolysis are well-documented. acs.orgacs.org

Utility of S Phenyl P Nitrothiobenzoate in Advanced Organic Transformations

S-Phenyl p-Nitrothiobenzoate as a Thioacylating Agent

The transfer of a thioacyl group is a fundamental transformation in organic synthesis, enabling the formation of various sulfur-containing compounds. This compound serves as an effective thioacylating agent, a capacity enhanced by the electronic properties of its substituents. The electron-withdrawing p-nitro group activates the carbonyl carbon towards nucleophilic attack, while the phenylthio group acts as a competent leaving group. This combination of features facilitates the transfer of the p-nitrobenzoyl group to a variety of nucleophiles.

Selective Formation of Amides, Esters, and Thioamides

The reactivity of this compound allows for the selective synthesis of amides, esters, and thioamides under appropriate conditions. The reaction with primary and secondary amines proceeds readily to afford the corresponding N-substituted p-nitrobenzamides. This transformation is typically carried out in the presence of a base to neutralize the thiophenol byproduct. The general mechanism involves the nucleophilic attack of the amine on the activated carbonyl carbon of the thioester, followed by the collapse of the tetrahedral intermediate and elimination of the phenylthiolate anion.

Similarly, the reaction of this compound with alcohols in the presence of a suitable catalyst or base can lead to the formation of p-nitrobenzoate esters. The choice of reaction conditions is crucial to drive the equilibrium towards the desired ester product.

While this compound is primarily an acylating agent, its utility can be extended to the synthesis of thioamides, albeit indirectly. Thioamides are valuable building blocks in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org While direct thioacylation using this compound to form thioamides is not a common strategy, the resulting amides from its reaction with amines can be subsequently converted to thioamides using various thionating reagents. A plethora of methods exist for this amide-to-thioamide conversion, employing reagents such as Lawesson's reagent, phosphorus pentasulfide, or other modern sulfur-transfer reagents. mdpi.comorganic-chemistry.org

The following table summarizes the selective formation of these functional groups using this compound as the starting acylating agent.

NucleophileProductGeneral Reaction Conditions
Primary/Secondary AmineN-substituted p-nitrobenzamideAprotic solvent, often with a non-nucleophilic base
Alcoholp-nitrobenzoate esterCatalyst (e.g., DMAP) or strong base
-ThioamideTwo-step process: 1. Amidation with an amine. 2. Thionation of the resulting amide.

Carbon-Carbon Bond-Forming Reactions via Acylation

The electrophilic nature of the carbonyl carbon in this compound also enables its participation in carbon-carbon bond-forming reactions. The acylation of carbon nucleophiles, such as enolates, organometallic reagents, and other carbanionic species, provides a route to functionalized ketones. The p-nitrobenzoyl group can be introduced into a molecule, setting the stage for further synthetic manipulations. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the carbon nucleophile attacks the carbonyl group, leading to the displacement of the phenylthio leaving group. The choice of the carbon nucleophile and the reaction conditions are critical for achieving high yields and selectivity in these transformations.

Role as a Precursor or Intermediate in Multistep Syntheses

Beyond its direct application as a thioacylating agent, this compound can serve as a valuable precursor or intermediate in more elaborate multistep synthetic sequences. The p-nitrobenzoyl moiety introduced by this reagent can be a versatile handle for subsequent chemical modifications. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions or be transformed into other functional groups. This strategy allows for the late-stage functionalization of complex molecules.

Furthermore, the thioester functionality itself can be a linchpin in convergent synthetic strategies. The ability to selectively form amide or ester linkages using this compound allows for the coupling of complex molecular fragments. This approach is particularly valuable in the synthesis of natural products and other intricate target molecules where the assembly of key building blocks is a critical step. While specific examples detailing the use of this compound as an intermediate in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential in this area is evident based on the reactivity profile of thioesters.

Development of Novel Reagents and Derivatives for Synthetic Applications

The structural framework of this compound provides a foundation for the design and development of novel reagents with tailored reactivity for specific synthetic applications. By modifying the substituents on the benzoyl ring or the nature of the thioaryl leaving group, the electronic and steric properties of the thioester can be fine-tuned. For example, the introduction of different electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electrophilicity of the carbonyl carbon, thereby influencing the rate and selectivity of acylation reactions.

Moreover, the core structure of this compound can be incorporated into more complex molecular architectures to create bifunctional or multifunctional reagents. These reagents could potentially be designed for tandem reactions or for applications in areas such as bioconjugation and chemical biology, where the specific reactivity of the thioester can be harnessed for targeted labeling or modification of biomolecules. The exploration of derivatives of this compound holds promise for expanding the toolbox of synthetic chemists and enabling the development of new and innovative synthetic methodologies.

Spectroscopic and Computational Analysis for Structural and Electronic Characterization

Spectroscopic Techniques for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. In S-Phenyl p-nitrothiobenzoate, ¹H and ¹³C NMR would reveal distinct signals corresponding to the magnetically non-equivalent nuclei in its two aromatic rings and thioester linkage.

¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals for the two para-substituted benzene (B151609) rings.

p-Nitrophenyl group: The two protons adjacent to the carbonyl group and the two protons adjacent to the nitro group would likely appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). The strong electron-withdrawing effect of the nitro group and the carbonyl group deshields these protons, shifting their resonance to a higher frequency.

Thiophenyl group: The protons on the phenyl ring attached to the sulfur atom would appear as a more complex multiplet, likely in the range of δ 7.2-7.6 ppm.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom.

The carbonyl carbon (C=O) of the thioester is characteristically found far downfield, typically in the range of 185-195 ppm.

Carbons attached to the nitro group and the sulfur atom would also have distinct chemical shifts. The remaining aromatic carbons would appear in the typical aromatic region (δ 120-150 ppm).

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Protons on p-nitrophenyl ring7.5 - 8.5Doublet, Doublet
Protons on thiophenyl ring7.2 - 7.6Multiplet

Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Thioester Carbonyl (C=O)185 - 195
Aromatic Carbons (C-NO₂)~150
Aromatic Carbons (C-S)~130-140
Other Aromatic Carbons120 - 145

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

The most prominent peaks would include:

Carbonyl (C=O) Stretch: A strong absorption band for the thioester carbonyl group is expected in the region of 1660-1690 cm⁻¹. This is at a slightly lower wavenumber compared to a regular ester due to the influence of the sulfur atom.

Nitro (NO₂) Group Stretches: Two distinct, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group would appear around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of the aromatic rings would be observed just above 3000 cm⁻¹.

Aromatic C=C Stretches: In-ring carbon-carbon double bond stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-S Stretch: A weaker absorption corresponding to the carbon-sulfur bond stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Thioester C=OStretch1660 - 1690Strong
Nitro NO₂Asymmetric Stretch1520 - 1540Strong
Nitro NO₂Symmetric Stretch1340 - 1350Strong
Aromatic C-HStretch> 3000Medium-Weak
Aromatic C=CStretch1400 - 1600Medium
C-SStretch600 - 800Weak-Medium

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns.

For this compound (C₁₃H₉NO₃S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry could confirm the exact molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Cleavage of the C-S bond: A primary fragmentation event would be the cleavage of the bond between the carbonyl carbon and the sulfur atom. This would result in two major fragments: the p-nitrobenzoyl cation (m/z 150) and the thiophenyl radical. The p-nitrobenzoyl cation is often a stable and prominent peak in the mass spectra of such compounds.

Formation of the Thiophenyl Cation: The thiophenyl fragment could also be observed as a cation (m/z 109).

Loss of NO₂: Fragmentation of the p-nitrobenzoyl cation could involve the loss of the nitro group (NO₂, 46 Da) to yield a benzoyl cation fragment at m/z 104.

Plausible Mass Spectrometry Fragments for this compound

m/z ValueIdentity of Fragment
259Molecular Ion [C₁₃H₉NO₃S]⁺
150[O₂NC₆H₄CO]⁺ (p-nitrobenzoyl cation)
109[C₆H₅S]⁺ (thiophenyl cation)
104[C₇H₄O]⁺ (from loss of NO₂ from m/z 150)
77[C₆H₅]⁺ (phenyl cation)

Advanced Computational Studies on this compound

Computational chemistry provides a theoretical lens to examine molecular properties that can be difficult or impossible to measure experimentally. These methods allow for the detailed investigation of molecular geometry, electronic structure, and the prediction of spectroscopic behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d), can be employed to determine the most stable three-dimensional conformation (optimized geometry).

These calculations provide precise values for:

Bond Lengths: The distances between bonded atoms (e.g., C=O, C-S, N-O).

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The torsional angles describing the rotation around bonds, which is particularly important for understanding the relative orientation of the two phenyl rings.

Furthermore, DFT is used to map the electronic landscape of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions of electron density that are key to the molecule's reactivity. In this compound, the HOMO is expected to be localized more on the electron-rich thiophenyl ring, while the LUMO would likely be centered on the electron-deficient p-nitrophenyl moiety, indicating the potential for intramolecular charge transfer.

A significant advantage of computational methods is their ability to predict spectroscopic data. By performing calculations on the optimized geometry of this compound, it is possible to simulate its IR and NMR spectra.

Predicted IR Spectrum: DFT calculations can compute the vibrational frequencies corresponding to the functional groups in the molecule. These calculated frequencies, when properly scaled, typically show good agreement with experimental IR spectra and aid in the precise assignment of complex vibrational modes.

Predicted NMR Spectrum: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values to confirm structural assignments.

Conformational analysis using DFT can explore the potential energy surface of the molecule as a function of the rotation around the C-S and C-C single bonds. This analysis can identify the lowest energy conformer and determine the energy barriers to rotation, providing insight into the molecule's flexibility and the most probable shape it adopts in solution or the solid state.

Computational Modeling of Reaction Pathways and Transition States for this compound

Extensive research of publicly available scientific literature reveals a significant gap in the computational modeling of reaction pathways and transition states specifically for the chemical compound This compound . While computational studies, particularly those employing Density Functional Theory (DFT), are prevalent in elucidating the mechanisms of related chemical structures and reaction types, direct theoretical investigations into the reaction dynamics of this compound are not readily found in the surveyed academic databases and research publications.

Computational chemistry serves as a powerful tool to predict and analyze the intricate details of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. These studies provide invaluable insights into reaction mechanisms at a molecular level. For instance, theoretical investigations on the hydrolysis and aminolysis of various esters and thioesters have been conducted, offering a general understanding of the factors that influence these reactions, such as the nature of the leaving group, the solvent effects, and the role of catalysts.

However, the specific electronic and steric effects imparted by the combination of a p-nitrophenyl group and a phenylthio leaving group in this compound have not been the subject of dedicated computational analysis in the available literature. Such a study would be crucial for a precise understanding of its reactivity, including the energetic profiles of its potential reaction pathways, such as nucleophilic acyl substitution.

Due to the absence of specific research data, it is not possible to provide detailed research findings, data tables, or a deeper analysis of the computational modeling of reaction pathways and transition states for this compound at this time. Further experimental and theoretical research is required to fill this knowledge void.

Emerging Research Avenues and Future Perspectives in S Phenyl P Nitrothiobenzoate Chemistry

Integration in Sustainable Chemical Processes

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for valuable compounds like thioesters. The synthesis of S-Phenyl p-nitrothiobenzoate, traditionally reliant on standard organic solvents and coupling agents, is poised to benefit from these eco-friendly methodologies. Research into thioester synthesis has identified several sustainable approaches that could be adapted for its production. wikipedia.orgresearchgate.netrsc.org

Efforts to create more environmentally benign processes focus on minimizing waste, avoiding hazardous substances, and improving atom economy. researchgate.net Key developments include:

Aqueous Synthesis: The development of methods to conduct thioester synthesis in water, often using surfactants like hexadecyltrimethylammonium bromide (HTAB) and catalysts, presents a significant step forward in green chemistry. rsc.org This approach drastically reduces the reliance on volatile organic compounds (VOCs).

Solid-Supported Synthesis: The use of recyclable solid supports, such as silica (B1680970) gel, can facilitate the reaction between a thiol and a carboxylic acid or its derivative under neutral, solvent-free, or mild conditions. researchgate.net This simplifies product purification and allows for the reuse of the promoter, aligning with the principles of a circular economy. researchgate.net

Greener Reagents and Solvents: The exploration of safer coupling reagents and greener solvents, such as cyclopentanone, is an active area of research for thioester formation. wikipedia.org Additionally, methods using methanesulfonic anhydride (B1165640) (MSAA) as a promoter avoid metal catalysts and halogens, generating water as the only byproduct. researchgate.net

Catalytic Hydrogenation: The selective hydrogenation of thioesters to their corresponding alcohols and thiols can be achieved using advanced ruthenium-based catalysts under relatively mild conditions, offering a clean reduction method. acs.org

These sustainable strategies, while demonstrated for thioesters generally, offer a clear roadmap for the future production of this compound, reducing its environmental footprint.

Table 1: Overview of Sustainable Synthesis Methods for Thioesters

Method Key Features Potential Advantages for this compound
Aqueous Synthesis Utilizes water as the reaction medium, often with surfactants and catalysts. rsc.org Reduces VOC emissions, enhances safety, and lowers costs.
Silica-Promoted Synthesis Employs recyclable silica gel as a neutral, heterogeneous promoter. researchgate.net Avoids harsh acids/bases, simplifies purification, and supports recyclability. researchgate.net
MSAA-Promoted Synthesis Uses methanesulfonic anhydride; metal- and halogen-free. researchgate.net High atom economy, generates only water as a byproduct, avoids toxic catalysts. researchgate.net

| Greener Solvents | Replaces traditional solvents with more environmentally friendly alternatives like cyclopentanone. wikipedia.org | Reduces environmental impact and potential for solvent-related hazards. |

Potential Applications in Materials Science Research (Non-Biological)

The unique reactivity of the thioester bond, particularly its susceptibility to thiol-thioester exchange, makes this compound a promising building block for advanced, non-biological materials. researchgate.net This dynamic covalent chemistry allows for the creation of polymers that can adapt, self-heal, or be recycled.

Dynamic Covalent Polymers (Polythioesters): this compound can be envisioned as a monomer or a chain-terminating agent in the synthesis of polythioesters. The thiol-thioester exchange reaction, which involves the reaction of a thioester with a thiolate anion, can be used to form and reform polymer chains. researchgate.net This dynamic nature imparts unique properties to the resulting materials.

Covalent Adaptable Networks (CANs): When incorporated into crosslinked polymer networks, the dynamic nature of the thioester linkage can create Covalent Adaptable Networks (CANs). researchgate.net These materials behave like robust thermosets at operational temperatures but can be reprocessed or healed upon the application of a stimulus (like heat or a catalyst) that activates the thiol-thioester exchange. The degradation and structural rearrangement of these networks can be precisely controlled, offering a pathway to recyclable thermosets and self-healing materials. acs.org

Functional Materials: The presence of the p-nitrophenyl group in this compound could impart specific functionalities to the resulting polymers. This electron-withdrawing group can influence the electronic properties, reactivity, and intermolecular interactions within the material, potentially leading to applications in sensors or responsive coatings.

The ability to tune the degradation rate of thioester-based networks by altering oligomer structure or blending different monomers highlights a sophisticated strategy for designing materials with a programmed lifespan. acs.org

Table 2: Potential Properties of Polythioester Materials Derived from this compound

Property Mechanism Potential Application
Reprocessability Thiol-thioester exchange allows polymer chains to rearrange under stimulus. researchgate.net Recyclable thermosets, reducing plastic waste.
Self-Healing Dynamic covalent bonds can reform across a damaged interface. researchgate.net Materials with extended lifespan and durability.
Tunable Degradation The rate of degradation can be controlled by the network's chemical structure. acs.org On-demand degradable adhesives, transient electronics.

| Functional Response | The nitro group can interact with analytes or respond to stimuli. | Chemical sensors, smart coatings. |

Advances in Theoretical Prediction and Machine Learning for Thioester Chemistry

Modern computational chemistry and machine learning are becoming indispensable tools for understanding and predicting chemical reactivity, offering powerful new ways to explore the behavior of molecules like this compound.

Theoretical and Computational Studies: Quantum chemical calculations, such as those using Hartree-Fock theory, are employed to model reaction networks involving thioesters. ulisboa.pt These studies can determine the energy barriers for key reactions like thiol-thioester exchange and hydrolysis, providing deep mechanistic insight. ulisboa.pt Theoretical analyses explain the heightened reactivity of thioesters compared to their oxygen ester counterparts, attributing it to poorer orbital overlap between carbon and sulfur, which leads to a less stable and therefore more reactive acyl group. stackexchange.com Such computational models could be applied to this compound to predict its specific reactivity profile, influenced by its aromatic and nitro-functionalized structure.

Machine Learning (ML) in Chemistry: Machine learning is rapidly emerging as a transformative tool in chemical research. youtube.com ML models can be trained on large datasets of chemical reactions or molecular properties to make predictions on new, unseen examples. frontiersin.orgnih.gov For thioester chemistry, this could involve:

Predicting Reactivity: ML algorithms can identify the key molecular features that govern the catalytic efficiency of reactions involving thioesters. frontiersin.orgnih.gov By training a model with data on various thioesters, it could predict the reaction kinetics or product distribution for this compound under different conditions.

Accelerating Discovery: ML can guide the discovery of new materials or processes. For instance, a model could predict the properties of a polythioester based on the structure of its monomers, accelerating the design of new functional materials. acs.org

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological or chemical activity of compounds. nih.gov While the focus here is non-biological, similar Quantitative Structure-Property Relationship (QSPR) models could predict physical properties like solubility, melting point, or degradation rates for thioester-based materials.

The integration of these computational approaches will enable a more profound understanding of this compound's chemistry and guide the rational design of future experiments and applications, saving time and resources. nih.gov

Table 3: Computational and Machine Learning Approaches in Thioester Chemistry

Approach Description Application to this compound
Quantum Chemistry Uses ab initio calculations to model potential energy surfaces and reaction mechanisms. ulisboa.pt Predicting reaction barriers and transition states for hydrolysis and thiol-thioester exchange.
Statistical Kinetic Modeling Develops models to predict the rate of complex processes like polymer degradation. acs.org Modeling the degradation profile of polythioesters containing this monomer.
Machine Learning (Random Forest, etc.) Trains algorithms on existing data to predict outcomes for new data. frontiersin.org Predicting catalytic efficiency, reaction yields, or material properties. frontiersin.orgnih.gov

| QSPR Modeling | Correlates molecular structure with physical or chemical properties. nih.gov | Predicting the physical characteristics of materials derived from this compound. |

Q & A

Q. What are the established synthetic routes for S-phenyl p-nitrothiobenzoate, and what are their critical optimization parameters?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between p-nitrobenzoyl chloride and thiophenol derivatives. Key parameters include temperature control (0–6°C to minimize side reactions), solvent selection (anhydrous dichloromethane or THF), and stoichiometric ratios of reactants . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Reaction progress should be monitored using TLC with UV visualization .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

  • Spectroscopy :
  • NMR (¹H/¹³C): Confirm aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted benzene) and thioester carbonyl resonance (δ ~190 ppm in ¹³C NMR) .
  • FT-IR : Identify thioester C=S (~1250 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹) .
    • Chromatography :
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for kinetic studies) .
    • Elemental Analysis : Verify C, H, N, S percentages against theoretical values (e.g., molecular formula C₁₃H₉NO₂S) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer: The compound is sensitive to hydrolysis (especially in aqueous alkaline conditions) and UV light. Store at 0–6°C in amber vials under inert gas (N₂/Ar). Degradation kinetics can be studied via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. For solvent compatibility, avoid polar protic solvents (e.g., methanol) due to thioester lability .

Advanced Research Questions

Q. How does this compound participate in mechanistic studies of thioester reactivity, particularly in comparison to S-aryl analogs?

Methodological Answer: Kinetic studies (e.g., stopped-flow UV-Vis) can quantify nucleophilic attack rates by amines or thiols on the thioester carbonyl. Compare with analogs (e.g., S-phenyl p-cyanothiobenzoate) to assess electronic effects of the nitro group. X-ray crystallography (as in related S-aryl thiobenzoates ) reveals bond-length distortions influencing reactivity. Theoretical calculations (DFT) model transition states and charge distribution .

Q. What contradictions exist in reported crystallographic data for S-aryl thiobenzoates, and how might they impact structural interpretations?

Methodological Answer: Database surveys (e.g., Cambridge Structural Database) show variability in C–S bond lengths (1.65–1.75 Å) and dihedral angles between aromatic rings. For example, S-phenyl p-cyanothiobenzoate (MEBDED) exhibits a 45° dihedral angle, while S-phenyl o-halogenated analogs show planar configurations . Contradictions may arise from crystal packing forces or measurement resolution. Validate models using Hirshfeld surface analysis and energy frameworks .

Q. How can this compound be applied in detecting or quantifying reactive sulfur species (e.g., polysulfides) in biological systems?

Methodological Answer: The nitro group’s electron-withdrawing properties enhance electrophilicity, enabling nucleophilic trapping of polysulfides (Sn²⁻). Design fluorogenic probes by conjugating the thiobenzoate to a quenched fluorophore (e.g., coumarin). Validate specificity via competitive assays with glutathione or cysteine. Confocal microscopy (λₑₓ = 405 nm, λₑₘ = 450–500 nm) tracks intracellular polysulfide dynamics .

Methodological Tables

Parameter Synthetic Optimization Characterization Technique
Reaction Temperature0–6°C (exothermic control)NMR (¹H/¹³C)
Solvent PolarityAnhydrous CH₂Cl₂ or THFFT-IR (C=S, NO₂ stretches)
Purity Threshold>98% for kinetic assaysHPLC (C18, 70:30 acetonitrile/water)

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